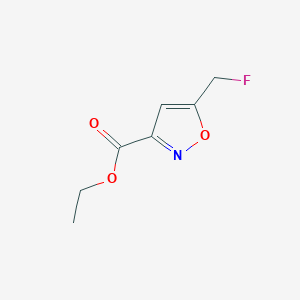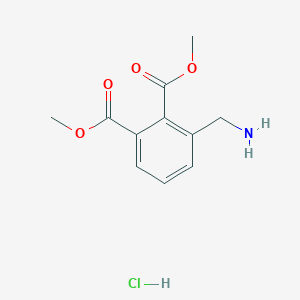![molecular formula C14H11N3O2 B13983441 Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)
Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate: is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridine ring, with a phenyl group and a methyl ester group attached, making it a versatile scaffold for drug design and other applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, involving a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation is particularly advantageous for industrial applications due to its efficiency and scalability. Additionally, the use of environmentally friendly oxidizers and catalysts can help reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions: Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group or the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for kinases and other proteins involved in cell signaling.
作用機序
The mechanism of action of methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. For example, it acts as an inverse agonist for the retinoic acid-related orphan receptor gamma (RORγt) and as an inhibitor for prolyl hydroxylase domain-containing protein 1 (PHD-1), Janus kinase 1 (JAK1), and Janus kinase 2 (JAK2) . These interactions disrupt key signaling pathways involved in inflammation, cell proliferation, and metabolism.
類似化合物との比較
1,2,4-Triazolo[1,5-a]pyridine: A closely related compound with similar biological activities.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with a fused pyrazole and pyrimidine ring, known for its antitrypanosomal activity.
1,2,3-Triazolo[1,5-a]pyridine: A structurally similar compound with applications in medicinal chemistry and materials science.
Uniqueness: Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a triazole ring, pyridine ring, phenyl group, and methyl ester group makes it a versatile scaffold for drug design and other applications.
特性
分子式 |
C14H11N3O2 |
|---|---|
分子量 |
253.26 g/mol |
IUPAC名 |
methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)11-8-5-9-17-13(11)15-12(16-17)10-6-3-2-4-7-10/h2-9H,1H3 |
InChIキー |
QJZBNIDVPZEGOX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CN2C1=NC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline](/img/structure/B13983363.png)

![7-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13983369.png)











